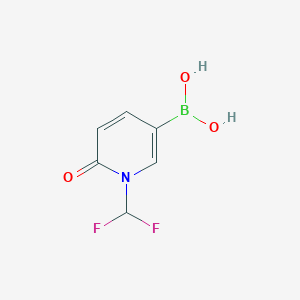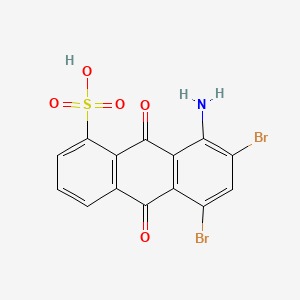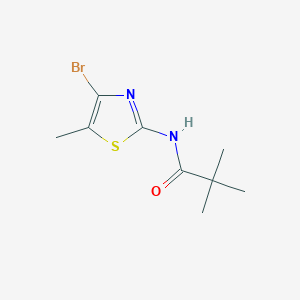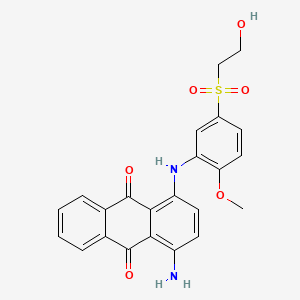
(4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid is a boronic acid derivative that features a fluorenyl group attached to a phenyl ring through an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid typically involves the reaction of 9H-fluorene with formaldehyde and an amine to form the aminomethyl derivative. This intermediate is then reacted with phenylboronic acid under suitable conditions to yield the desired product. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to the presence of the fluorenyl group.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as the development of sensors and catalysts. The fluorenyl group provides additional stability and enhances the compound’s ability to participate in photophysical processes.
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methanol: A related compound with a hydroxyl group instead of the boronic acid group.
(9H-Fluoren-9-yl)methylamine: Similar structure but with an amine group.
Phenylboronic acid: Lacks the fluorenyl group but contains the boronic acid functionality.
Uniqueness
(4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid is unique due to the combination of the fluorenyl group and the boronic acid functionality. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
921198-24-5 |
|---|---|
Molecular Formula |
C20H18BNO2 |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
[4-[(9H-fluoren-9-ylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C20H18BNO2/c23-21(24)15-11-9-14(10-12-15)13-22-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20,22-24H,13H2 |
InChI Key |
NYERNPMQYGTSRN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC2C3=CC=CC=C3C4=CC=CC=C24)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)

![6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)

![7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13135600.png)
![(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B13135606.png)



![methyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13135634.png)




